Keratinocyte Growth Factor is produced in various tissues, including the lungs, skin, and gastrointestinal tract. It was first isolated from the conditioned medium of human embryonic lung fibroblasts. The presence of keratinocyte growth factor has been confirmed in several human tissues, including the esophagus, stomach, small intestine, and colon, indicating its widespread physiological relevance .
The synthesis of Keratinocyte Growth Factor can be achieved through various recombinant DNA technologies. One common method involves using mammalian expression systems like Chinese hamster ovary cells to produce recombinant forms of the protein. In this system, two forms of Keratinocyte Growth Factor were isolated: KGF-a and KGF-b. KGF-a is glycosylated and has a molecular weight of approximately 25-29 kDa, while KGF-b is an N-terminally truncated version without glycosylation .
The production process typically includes:
Mass spectrometry and SDS-PAGE are employed to analyze the purity and structural characteristics of the produced proteins .
Keratinocyte Growth Factor has a complex structure characterized by:
The mature form typically consists of 194 amino acids with several post-translational modifications that influence its function .
The structural analysis reveals that KGF contains:
Keratinocyte Growth Factor primarily participates in cell signaling pathways that promote keratinocyte proliferation and differentiation. It interacts with its specific receptor, which triggers downstream signaling cascades leading to cellular responses.
Experimental studies demonstrate that keratinocyte growth factor stimulates DNA synthesis in keratinocytes and modulates various cellular functions such as enzyme activity in intestinal tissues .
The mechanism of action involves binding to the keratinocyte growth factor receptor (KGFR), which activates intracellular signaling pathways that promote cell proliferation. This interaction is crucial for maintaining epithelial integrity during development and wound healing.
Research indicates that keratinocyte growth factor can enhance cell survival and differentiation under various conditions, suggesting its role as a key mediator in epithelial biology .
Keratinocyte Growth Factor is typically found in a soluble form in biological fluids. Its molecular weight varies based on glycosylation but generally falls within the range of 25-30 kDa for its active forms.
The protein exhibits heparin-binding characteristics, which may enhance its stability and activity in vivo. Its solubility and stability are influenced by environmental factors such as pH and ionic strength .
Keratinocyte Growth Factor has significant applications in:
Human Keratinocyte Growth Factor (KGF), also designated fibroblast growth factor 7 (FGF7), is a paracrine signaling protein comprising 163–164 amino acids. Two primary isoforms exist:
Both isoforms retain biological activity, stimulating DNA synthesis in keratinocytes. The primary sequence includes conserved FGF family motifs, with the receptor-binding domain localized to the N-terminus (residues 24–81). Truncation studies confirm that residues 34–50 are critical for FGFR2b binding [4] [5].
Table 1: Key Isoforms of Human KGF
Isoform | Length (aa) | Molecular Weight | Glycosylation | Key Features |
---|---|---|---|---|
KGF-a | 164 | 25–29 kDa | N- and O-linked | Full-length, heparin-binding |
KGF-b | 140 | 19–22 kDa | None | Truncated at Arg23, soluble |
KGF-a undergoes extensive co-translational modifications in mammalian systems (e.g., CHO cells):
The KGF-b isoform lacks these modifications due to truncation. Glycosylation enhances solubility and in vivo stability but is dispensable for receptor activation [1] [5].
KGF contains three conserved cysteines forming two intramolecular disulfide bonds:
Disulfide integrity governs thermodynamic stability. KGF aggregates in aqueous solutions due to exposed hydrophobic regions, but additives mitigate this:
Table 2: Stabilizing Agents for KGF
Agent Class | Examples | Mechanism | Efficacy |
---|---|---|---|
Salts | Sodium citrate, NaCl | Ionic shielding, reduced aggregation | 70–80% stability retention (37°C) |
Osmolytes | Trehalose, sucrose | Preferential hydration | 50–60% stability retention |
Anionic Polymers | Heparin | Allosteric stabilization | Denaturation temp ↑ 10°C |
The FGF7 gene (chromosome 15q15–q21.1) contains a TATA-less promoter with dual transcription start sites (TSS) at positions −31 and +190. Key regulatory elements include:
KGF expression is restricted to mesenchymal cells (fibroblasts, stromal cells) and induced by:
KGF expression is epigenetically silenced in epithelial cells via:
In contrast, mesenchymal cells exhibit open chromatin at FGF7, facilitated by:
Notably, KGF+ stromal cells in wound environments display reduced H3K9me3 repressive marks, enabling rapid transcriptional activation [3] [6].
Table 3: Epigenetic Regulators of KGF Expression
Epigenetic Mechanism | Effect on KGF | Biological Context | Key Regulators |
---|---|---|---|
DNA Demethylation | Activation | Wound healing, inflammation | TET2, IL-6/STAT3 signaling |
H3K27ac | Activation | Fibroblast differentiation | p300/CREB-binding protein |
H3K9me3 | Repression | Epithelial cancers | SUV39H1 methyltransferase |
KGF orthologs exhibit >85% sequence identity in mammals, with key functional conservation:
Divergence occurs in:
KGF emerged after gene duplication from FGF10 350 million years ago, acquiring epithelial specificity through:
Table 4: Evolutionary Conservation of KGF
Species | Amino Acid Identity | Receptor Specificity | Unique Adaptations |
---|---|---|---|
Human | 100% | FGFR2b | Tyr27 sulfation, complex glycosylation |
Mouse | 92% | FGFR2b | Enhanced TGF-β response |
Zebrafish | 61% | FGFR2b | No O-glycosylation site |
All compound names mentioned: Keratinocyte Growth Factor (KGF), Fibroblast Growth Factor 7 (FGF7), Palifermin (truncated KGF), HBGF-7
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3